molecular formula C14H13N7O4 B2775490 N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-methylisoxazole-3-carboxamide CAS No. 1396848-66-0

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2775490
CAS No.: 1396848-66-0
M. Wt: 343.303
InChI Key: KFQNSXSHBCQKHS-UHFFFAOYSA-N
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Description

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C14H13N7O4 and its molecular weight is 343.303. The purity is usually 95%.
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Biological Activity

N-(4-(4-(2-amino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-5-methylisoxazole-3-carboxamide is a complex organic compound with potential therapeutic applications due to its diverse biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several notable functional groups:

  • Tetrazole ring : Known for its role in enzyme inhibition.
  • Isosazole moiety : Associated with various biological activities.
  • Carboxamide group : Often linked to improved solubility and bioactivity.

The molecular formula is C18H16N6O5C_{18}H_{16}N_{6}O_{5} with a molecular weight of approximately 396.363 g/mol. The structure allows for potential interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds containing the tetrazole moiety have shown promise in inhibiting cancer cell proliferation. A notable study reported IC50 values indicating effective cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer) cells:

CompoundCell LineIC50 (µM)
1MDA-MB-2311.61
2A5491.98

These values suggest that the compound may interfere with critical cellular processes such as tubulin polymerization, which is essential for mitosis.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The tetrazole ring is known to interact with enzyme active sites, potentially inhibiting key metabolic pathways involved in tumor growth.
  • Cell Cycle Disruption : The compound may induce apoptosis in cancer cells by disrupting normal cell cycle progression.
  • Antioxidant Activity : Some derivatives have been shown to activate the Nrf2 pathway, enhancing cellular antioxidant defenses against oxidative stress.

Case Studies

Several case studies highlight the efficacy of this compound in preclinical models:

  • Study on MDA-MB-231 Cells : This study demonstrated that treatment with the compound resulted in a significant reduction in cell viability compared to control groups.
  • In Vivo Models : Animal studies indicated that administration of the compound led to tumor size reduction and increased survival rates in models of breast and lung cancer.

Properties

IUPAC Name

N-[4-[4-(2-amino-2-oxoethyl)-5-oxotetrazol-1-yl]phenyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N7O4/c1-8-6-11(17-25-8)13(23)16-9-2-4-10(5-3-9)21-14(24)20(18-19-21)7-12(15)22/h2-6H,7H2,1H3,(H2,15,22)(H,16,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQNSXSHBCQKHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)N3C(=O)N(N=N3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.